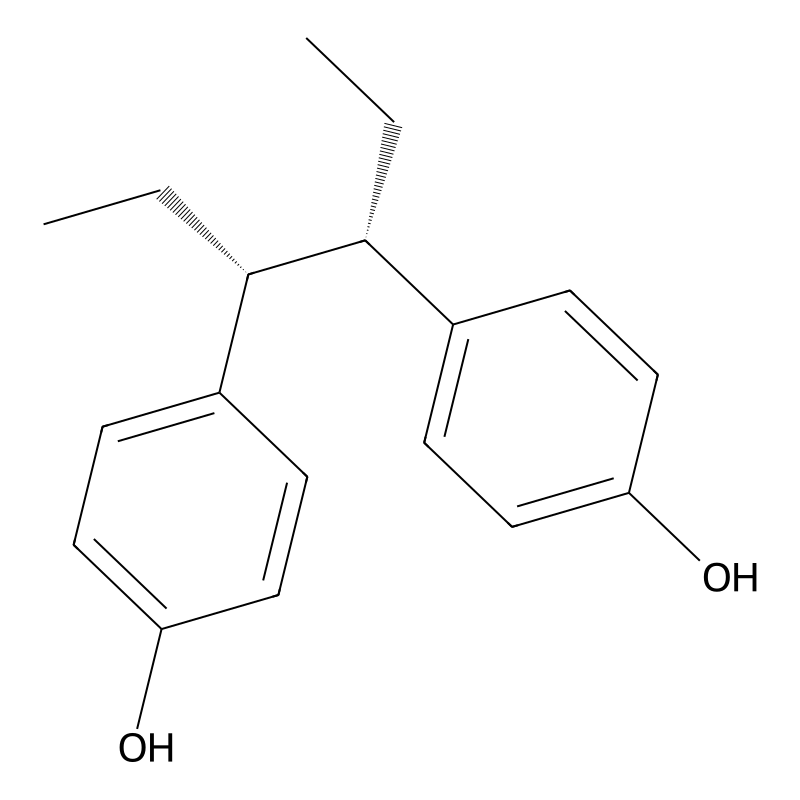

Hexestrol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Hexestrol is a synthetic, non-steroidal diphenolic compound characterized by a saturated central ethane bridge, distinguishing it from its unsaturated analogs like diethylstilbestrol (DES) and dienestrol. As a high-purity analytical reference standard and biochemical probe, its procurement value is anchored in its structural stability, high melting point (185-188 °C), and high binding affinity to estrogen receptors. Unlike unsaturated stilbenes, hexestrol's saturated backbone eliminates the risk of cis-trans isomerization under standard laboratory conditions, ensuring high reproducibility in quantitative LC-MS/MS workflows and competitive binding assays [1].

Substituting hexestrol with the more common diethylstilbestrol (DES) or natural estradiol in analytical and biochemical workflows introduces severe reproducibility risks. DES possesses a central double bond that makes it highly susceptible to cis-trans isomerization when exposed to light, specific solvents (like chloroform or ether), or enzymatic hydrolysis during sample preparation, leading to signal losses of up to 60% in mass spectrometry [1]. Furthermore, hexestrol demonstrates a significantly stronger binding capability to the estrogen receptor alpha ligand-binding domain (ER-LBD) compared to both DES and dienestrol, meaning substitution compromises assay sensitivity and limits of detection in endocrine disruptor screening [2].

References

- [1] Wang, L., et al. 'Determination of Trace Diethylstilbestrol, Hexestrol and Dienestrol in Pork Liver by LC-MS/MS.' Chinese Journal of Analytical Chemistry.

- [2] Zhang, Y., et al. 'Multi-Residue Method for the Analysis of Stilbene Estrogens in Milk.' International Journal of Environmental Research and Public Health.

Signal Stability and Resistance to Isomerization During Sample Hydrolysis

During sample preparation workflows involving enzymatic hydrolysis (e.g., using beta-glucuronidase/sulfatase), unsaturated stilbenes undergo significant structural degradation. Diethylstilbestrol (DES) suffers from severe cis-trans tautomerism under these conditions, resulting in a 60% reduction in analytical signal. In contrast, hexestrol's saturated central carbon bridge renders it highly resistant to this isomerization, maintaining near-complete signal integrity and eliminating the strict requirement for expensive matched-isotope internal standards for basic quantification [1].

| Evidence Dimension | Signal reduction during enzymolysis (12 h at 37 °C) |

| Target Compound Data | Hexestrol exhibits 0% signal loss due to cis-trans tautomerism |

| Comparator Or Baseline | Diethylstilbestrol exhibits a 60% signal loss |

| Quantified Difference | 60% greater signal retention for Hexestrol |

| Conditions | LC-MS/MS following beta-glucuronidase/sulfatase enzymolysis |

Procurement of hexestrol as an internal standard or reference material ensures robust calibration curves without the signal degradation artifacts inherent to unsaturated stilbenes.

Enhanced Estrogen Receptor Binding Affinity for Biosensor Assays

In fluorescence polarization (FP) assays targeting the estrogen receptor alpha ligand-binding domain (ER-LBD), hexestrol demonstrates stronger binding kinetics compared to its unsaturated analogs. Hexestrol achieves a half-maximal inhibitory concentration (IC50) of 9.27 nM, which is significantly lower than dienestrol (12.94 nM) and diethylstilbestrol (22.38 nM). This translates to a lower limit of detection (2.94 nM) in competitive binding formats [1].

| Evidence Dimension | ER-LBD Binding Affinity (IC50) |

| Target Compound Data | Hexestrol (9.27 nM) |

| Comparator Or Baseline | Diethylstilbestrol (22.38 nM) |

| Quantified Difference | 2.4-fold stronger binding affinity for Hexestrol |

| Conditions | Fluorescence polarization assay with recombinant ER-LBD |

Selecting hexestrol maximizes the sensitivity and dynamic range of in vitro endocrine disruptor screening kits and receptor-binding assays.

Thermal Stability and Physicochemical Robustness

The saturation of the aliphatic bridge in hexestrol not only prevents photo-isomerization but also alters its solid-state thermal properties. Hexestrol exhibits a melting point of 185-188 °C, which is substantially higher than that of diethylstilbestrol (169-172 °C). This enhanced thermal stability makes hexestrol more resilient during high-temperature processing, rigorous solvent evaporation steps, and heated inlet conditions in gas chromatography without premature degradation [1].

| Evidence Dimension | Melting Point |

| Target Compound Data | Hexestrol (185-188 °C) |

| Comparator Or Baseline | Diethylstilbestrol (169-172 °C) |

| Quantified Difference | ~16 °C higher melting threshold |

| Conditions | Standard atmospheric pressure |

Higher thermal stability provides a wider operational window for high-temperature analytical methods and complex matrix extractions.

High-Fidelity Reference Standards for Food Safety Testing

Because hexestrol resists the cis-trans isomerization that degrades DES during enzymatic hydrolysis, it is a highly reliable reference standard for LC-MS/MS workflows detecting illegal growth promoters in livestock and aquaculture matrices [1].

Ligand-Binding Domain (LBD) Biosensor Development

Hexestrol's IC50 of 9.27 nM against ER-LBD makes it a highly effective competitive ligand for developing sensitive fluorescence polarization or ELISA kits aimed at environmental water and milk testing [2].

Stable Internal Standards for Complex Matrix Extractions

Given its higher melting point and resistance to photo-isomerization in organic solvents, hexestrol is highly suited for rigorous extraction protocols (e.g., QuEChERS or solid-phase extraction) where unsaturated analogs would degrade or shift baseline calibrations [3].

References

- [1] Wang, L., et al. 'Determination of Trace Diethylstilbestrol, Hexestrol and Dienestrol in Pork Liver by LC-MS/MS.' Chinese Journal of Analytical Chemistry.

- [2] Zhang, Y., et al. 'Multi-Residue Method for the Analysis of Stilbene Estrogens in Milk.' International Journal of Environmental Research and Public Health.

- [3] National Center for Biotechnology Information. PubChem Compound Summary for CID 192197, Hexestrol.

Color/Form

WHITE CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Odor

Melting Point

CRYSTALS; MP: 137-139 °C /DIACETATE/

CRYSTALS FROM PETROLEUM ETHER; MP: 127-128 °C /DIPROPIONATE/

UNII

GHS Hazard Statements

H350 (100%): May cause cancer [Danger Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

A SYNTHETIC ESTROGEN.

OSTEOPOROSIS...SENILE OSTEOPOROSIS.../&/...POSTMENOPAUSAL OSTEOPOROSIS. ... DEMONSTRATED THAT, AFTER SEVERAL MO OF ESTROGEN REPLACEMENT IN POSTMENOPAUSAL PT, CALCIUM BALANCE BECOMES POSITIVE & PLASMA ALKALINE PHOSPHATASE ACTIVITY & BONE RESORPTION DECR TO NORMAL. /ESTROGENS/

HIRSUTISM. .../IF/ MILD ANDROGENIC INFLUENCE OF OVARIAN...IS SUSPECTED. ... SUPPRESSION OF OVARY WITH ESTROGEN MAY BE WORTHWHILE. ... PREVENTION OF HEART ATTACKS. ...FAVORED POSITION OF WOMEN IN INCIDENCE OF FATAL MYOCARDIAL INFARCTION, ESTROGEN THERAPY HAS BEEN TRIED AS PROPHYLACTIC MEASURE IN MEN. /ESTROGENS/

For more Therapeutic Uses (Complete) data for HEXESTROL (11 total), please visit the HSDB record page.

Mechanism of Action

...AS RESULT OF...NUCLEAR BINDING...METABOLIC ALTERATIONS ENSUE. ...MRNA & CERTAIN SPECIFIC BUT UNKNOWN PROTEINS ARE APPARENTLY SYNTHESIZED RAPIDLY, PERHAPS BECAUSE OF UNMASKING OF RESTRICTED REGIONS OF DNA. /ESTROGENS/

ESTROGENS ARE LARGELY RESPONSIBLE FOR CHANGES THAT TAKE PLACE @ PUBERTY IN GIRLS, &...FOR TANGIBLE & INTANGIBLE ATTRIBUTES OF FEMININITY. BY DIRECT ACTION, THEY CAUSE GROWTH & DEVELOPMENT OF VAGINA, UTERUS, & FALLOPIAN TUBES. /ESTROGENS/

Pictograms

Health Hazard

Other CAS

84-16-2

Absorption Distribution and Excretion

STUDIES WITH RADIOACTIVE...HEXESTROL...HAVE CONFIRMED...REPORTS THAT...COMPD ARE RAPIDLY ABSORBED INTO ANIMAL BODY AND...EXCRETED IN FECES AND URINE. PROPORTION EXCRETED...IS...70% IN FECES AND 30% IN URINE...

...TRACES OF...HEXESTROL COULD BE FOUND IN TISSUES 24 HR AFTER...ADMIN TO SHEEP AND GOATS... CONTINUED ADMIN...TO FATTENING STOCK MAY LEAD TO... ACCUMULATION IN EDIBLE PARTS OF CARCASS ALTHOUGH EVIDENCE ON THIS SUBJECT IS CONTROVERSIAL.

ESTROGENS USED IN THERAPY ARE, IN GENERAL, READILY ABSORBED THROUGH SKIN, MUCOUS MEMBRANES, & GI TRACT. WHEN THEY ARE APPLIED FOR LOCAL ACTION, ABSORPTION IS OFTEN SUFFICIENT TO CAUSE SYSTEMIC EFFECTS... /ESTROGENS/

Metabolism Metabolites

Wikipedia

Drug Warnings

CONTRAINDICATIONS TO...USE ARE THROMBOEMBOLIC DISORDERS OR PAST HISTORY OF THESE CONDITIONS, MARKEDLY IMPAIRED HEPATIC FUNCTION, KNOWN OR SUSPECTED CARCINOMA OF BREAST OR OTHER ESTROGEN-DEPENDENT NEOPLASIA, & UNDIAGNOSED GENITAL BLEEDING. /ESTROGENS/

IN WOMEN, CHRONIC USE MAY CAUSE SPOTTING OR BREAKTHROUGH VAGINAL BLEEDING; AFTER DISCONTINUATION, WITHDRAWAL BLEEDING USUALLY OCCURS. /ESTROGENS/

Methods of Manufacturing

Analytic Laboratory Methods

HEXESTROL, OFFICIAL FINAL ACTION, DETERMINATION IN DRUGS (TABLETS): ULTRAVIOLET SPECTROPHOTOMETRY.

DEVELOPMENT OF COMPETITIVE PROTEIN-BINDING & RADIOIMMUNOASSAY METHODS HAS ACCELERATED INVESTIGATION IN THIS & OTHER AREAS (SEE NISWENDER & MIDGLEY, 1970; VANDE WIELE & DYRENFURTH, 1973). COMPARED TO BIOASSAY METHODS, THESE TECHNICS ARE GENERALLY SIMPLER & FASTER. /ESTROGENS/

Clinical Laboratory Methods

Interactions

ESTROGENS...INHIBIT ORAL ANTICOAGULANT ACTIVITY... OTHER INTERACTIONS INCL POTENTIATION OF TRICYCLIC ANTIDEPRESSANT ACTIVITY & REDUCTION OF BOTH PYRIDOXINE & FOLIC ACID LEVELS. PHENOBARBITAL INCR METABOLISM OF ESTROGENS... /ESTROGENS/

Stability Shelf Life

Dates

Explore Compound Types